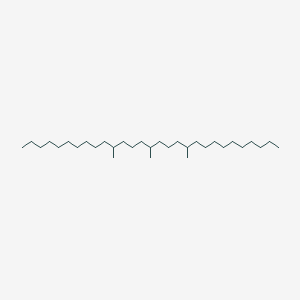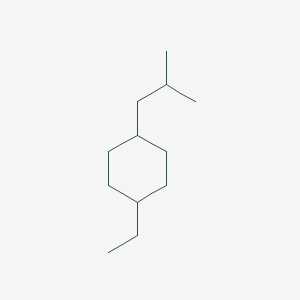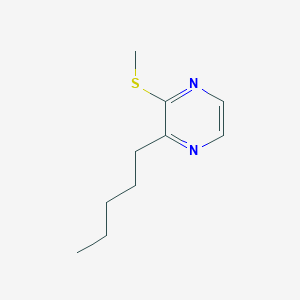
Pyrazine, 3-methylthio-2-pentyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazine, 3-methylthio-2-pentyl: is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.312 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. Pyrazines are known for their diverse biological activities and are often used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 3-methylthio-2-pentyl typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: Pyrazine, 3-methylthio-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides or ketones, while reduction may yield alcohols or hydrocarbons.
科学研究应用
Chemistry: Pyrazine, 3-methylthio-2-pentyl is used in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor properties .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
作用机制
The mechanism of action of Pyrazine, 3-methylthio-2-pentyl involves its interaction with specific molecular targets and pathways. Pyrazines are known to possess electron-accepting capacity and can form hydrogen bonds, enhancing their target binding ability . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, pyrazine derivatives with antitumor activity may interact with cellular pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Pyrazine, 2-methyl-3-(methylthio)-: This compound has a similar structure but differs in the position of the methylthio group.
Pyrazine, 2-ethyl-3-(methylthio)-: This compound has an ethyl group instead of a pentyl group.
Uniqueness: Pyrazine, 3-methylthio-2-pentyl is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its longer alkyl chain (pentyl group) may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter alkyl chains.
属性
CAS 编号 |
113685-87-3 |
|---|---|
分子式 |
C10H16N2S |
分子量 |
196.31 g/mol |
IUPAC 名称 |
2-methylsulfanyl-3-pentylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-5-6-9-10(13-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
QPQMKGUVJKDKOV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NC=CN=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


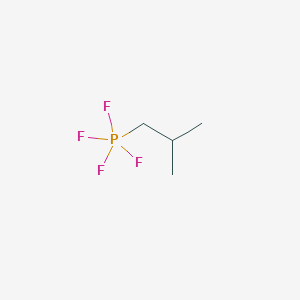
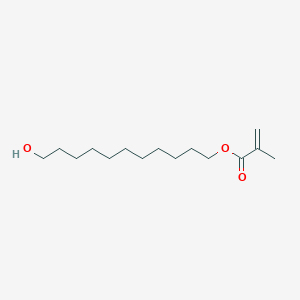
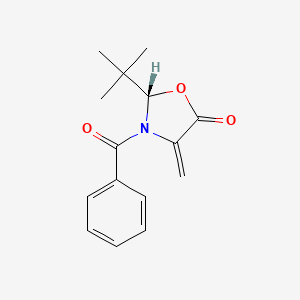

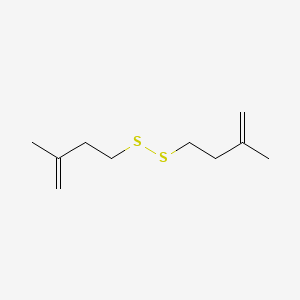
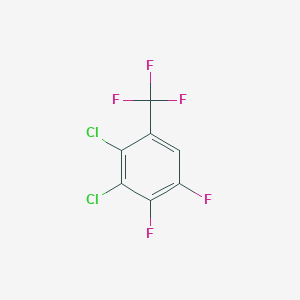
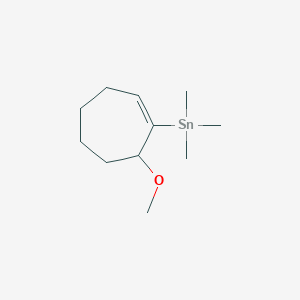

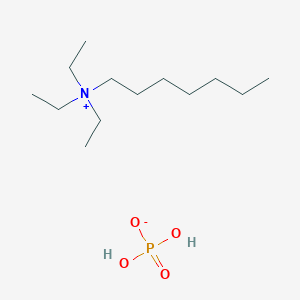
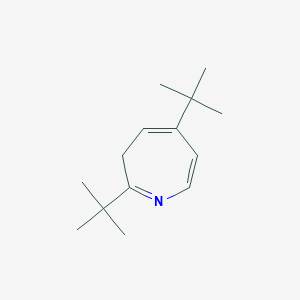
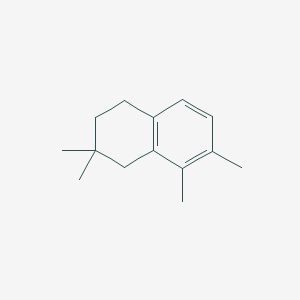
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
